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Compound of Interest

Compound Name: 2-Bromo-3-methylisonicotinic acid

Cat. No.: B566768

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, including validated experimental
protocols and extensive biological data for 2-Bromo-3-methylisonicotinic acid (CAS:
1211583-05-9), is limited. This guide provides the available data for the target compound and
presents a detailed, proposed synthesis pathway based on established chemical principles and
analogous reactions for related compounds. The experimental protocols provided herein are
illustrative and would require optimization and validation in a laboratory setting.

Compound Identification and Properties
Chemical Name: 2-Bromo-3-methylisonicotinic acid
CAS Number: 1211583-05-9][1]

Structure:

Physicochemical Data:
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Property Value Source
Molecular Formula C7HeBrNO2 [1]
Molecular Weight 216.03 g/mol [1]
Appearance Solid (predicted)

Predicted to be soluble in
Solubility organic solvents such as
methanol and DMSO.

Proposed Synthesis Pathway

The synthesis of 2-Bromo-3-methylisonicotinic acid can be envisioned as a two-stage
process:

» Synthesis of the precursor: 2-Bromo-3-methylpyridine.

o Oxidation of the methyl group: Conversion of 2-Bromo-3-methylpyridine to the final

carboxylic acid.

Below is a logical workflow for this proposed synthesis.
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Stage 1: Synthesis of 2-Bromo-3-methylpyridine
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Caption: Proposed two-stage synthesis of 2-Bromo-3-methylisonicotinic acid.
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Detailed Experimental Protocols (Proposed)
Stage 1: Synthesis of 2-Bromo-3-methylpyridine from 2-
Amino-3-picoline

This procedure is based on a well-established Sandmeyer reaction.
Materials:

e 2-Amino-3-picoline

e Hydrobromic acid (48% aqueous solution)

e Sodium nitrite (NaNO2)

o Copper(l) bromide (CuBr)

e Sodium hydroxide (NaOH)

o Diethyl ether

e Anhydrous magnesium sulfate (MgSQOa)

Deionized water
Procedure:
¢ Diazotization:

o In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping
funnel, and a thermometer, dissolve 2-amino-3-picoline (1.0 eq) in a 48% aqueous
solution of hydrobromic acid (4.0 eq).

o Cool the mixture to -5 to 0 °C in an ice-salt bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining
the temperature below 0 °C.

o Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
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e Sandmeyer Reaction:

o In a separate flask, prepare a solution of copper(l) bromide (1.2 eq) in hydrobromic acid
(2.0 eq).

o Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Gas
evolution (N2) will be observed.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

o Workup and Purification:

o Cool the reaction mixture to room temperature and neutralize with a concentrated NaOH
solution until the pH is basic.

o Extract the aqueous layer with diethyl ether (3 x volumes).
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
o Filter the drying agent and remove the solvent under reduced pressure.

o The crude product can be purified by vacuum distillation to yield 2-bromo-3-
methylpyridine.

Stage 2: Oxidation of 2-Bromo-3-methylpyridine to 2-
Bromo-3-methylisonicotinic Acid

This protocol is based on the general principle of benzylic oxidation of alkylpyridines using a
strong oxidizing agent.[2]

Materials:
e 2-Bromo-3-methylpyridine
e Potassium permanganate (KMnOa)

 Hydrochloric acid (HCI)
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e Sodium bisulfite (NaHSO3)
o Deionized water
Procedure:

» Oxidation:

o In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-
bromo-3-methylpyridine (1.0 eq) and deionized water.

o Heat the mixture to reflux.

o Slowly and portion-wise, add potassium permanganate (3.0-4.0 eq) to the refluxing
mixture. The purple color of the permanganate will disappear as it is consumed. The
formation of a brown manganese dioxide (MnOz2) precipitate will be observed.

o Maintain reflux for several hours until the starting material is consumed (monitor by TLC or
GC-MS).

o Workup:
o Cool the reaction mixture to room temperature.

o Filter the hot solution to remove the manganese dioxide precipitate. Wash the filter cake
with hot water.

o Combine the filtrate and washings.

o If any purple color from unreacted permanganate remains, add a small amount of sodium
bisulfite until the solution is colorless.

o Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-
4. The product, 2-bromo-3-methylisonicotinic acid, should precipitate out of the
solution.

o Purification:
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Cool the acidified solution in an ice bath to maximize precipitation.

[e]

o

Collect the solid product by vacuum filtration.

Wash the filter cake with cold deionized water.

[¢]

[e]

The crude product can be further purified by recrystallization from a suitable solvent
system (e.g., water or an ethanol/water mixture).

[¢]

Dry the purified product under vacuum.

Potential Applications in Drug Discovery

While specific biological activity data for 2-Bromo-3-methylisonicotinic acid is not readily
available, its structural motifs suggest potential areas for investigation by researchers in drug
development. Isonicotinic acid derivatives are a well-established class of compounds in
medicinal chemistry. For instance, the isomeric 2-Bromo-6-methylisonicotinic acid is a key
intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as
Niraparib, which are used in cancer therapy.

The presence and position of the bromo and methyl substituents on the pyridine ring can
significantly influence the compound's physicochemical properties and its ability to interact with
biological targets. The bromo group can act as a handle for further chemical modifications,
such as cross-coupling reactions, to generate libraries of new chemical entities for screening.

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies in the proposed synthesis workflow.
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Caption: Logical workflow for the synthesis of 2-Bromo-3-methylisonicotinic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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